4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane
Description
Contextual Significance of Bridged Bicyclic Systems in Chemical Space Exploration
Bridged bicyclic compounds, such as the core of 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane, are pivotal in modern drug discovery and chemical biology. nbinno.com These molecules are characterized by two rings sharing three or more atoms, creating a rigid three-dimensional structure. youtube.com This structural rigidity is a significant advantage in drug design, as it locks the molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets. nbinno.com
The three-dimensional nature of these systems allows chemists to "escape from flatland," a concept that describes the move away from flat, aromatic structures towards more complex, sp³-rich molecules. chemrxiv.org This exploration of new chemical space can help overcome challenges associated with traditional flat molecules, such as off-target effects and metabolic instability. nbinno.com The defined spatial arrangement of substituents on a bridged bicyclic scaffold offers novel ways for molecules to interact with proteins and other biological targets. nbinno.com
Strategic Importance of 2-Oxabicyclo[2.1.1]hexane as a Core Scaffold in Synthetic Chemistry
The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold has emerged as a strategically important motif in medicinal chemistry. rsc.org It is frequently employed as a saturated bioisostere of ortho- and meta-substituted phenyl rings. enamine.netnih.govbohrium.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The replacement of a flat phenyl ring with a 3D 2-oxa-BCH scaffold can lead to significant improvements in a compound's physicochemical properties. scienceopen.comnih.gov
Research has shown that this substitution can dramatically improve aqueous solubility, enhance metabolic stability, and reduce lipophilicity, all while retaining the desired biological activity. chemrxiv.orgnih.govrsc.orgresearchgate.net For example, replacing the phenyl ring in the fungicides fluxapyroxad (B1673505) and boscalid (B143098) with a 2-oxa-BCH moiety led to a manifold increase in water solubility and retained antifungal activity. chemrxiv.orgnih.govresearchgate.net Furthermore, the ether oxygen atom within the scaffold is not just a structural feature; it can serve as an additional hydrogen bond acceptor, potentially improving binding interactions with biological targets. nih.gov
| Property | General Trend Upon Replacement | Reference |
|---|---|---|
| Aqueous Solubility | Generally Increased | chemrxiv.orgnih.govresearchgate.net |
| Lipophilicity (logP/logD) | Generally Decreased | nih.govresearchgate.netresearchgate.net |
| Metabolic Stability | Often Improved | chemrxiv.orgrsc.org |
| Biological Activity | Often Retained | enamine.netnih.govnih.gov |
Historical Development and Current Trajectories in Functionalized 2-Oxabicyclo[2.1.1]hexane Derivatives
While the parent 2-oxa-BCH scaffold was first observed spectroscopically in 1965, its isolation and synthetic exploration began in earnest much later. rsc.org Early synthetic routes often involved classical photochemical [2+2] cycloadditions. rsc.org
In recent years, the synthesis of 2-oxa-BCH derivatives has advanced significantly, driven by the demand for novel, sp³-rich building blocks. Modern synthetic strategies offer greater efficiency and versatility. One prominent method is the iodocyclization of cyclobutane-containing alkenyl alcohols, which provides a practical, scalable route to 2-oxa-BCH cores with multiple "exit vectors" for further functionalization. enamine.netnih.govbohrium.comresearchgate.net
Another major advancement is the use of photocatalysis . Visible-light-mediated reactions, such as the [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes and aldehydes, have been developed to construct the 2-oxa-BCH skeleton under mild conditions. rsc.orgrsc.orgbohrium.com These methods often exhibit broad functional group tolerance, allowing for the synthesis of a diverse library of derivatives. rsc.orgrsc.org Current research trajectories focus on accessing polysubstituted and highly functionalized 2-oxa-BCHs. nih.govacs.orgfigshare.comresearchgate.net There is a particular emphasis on creating derivatives with fluorine-containing groups or other useful handles to rapidly build molecular complexity and explore new areas of chemical space. nih.govarctomsci.comchemicalbook.com
Properties
IUPAC Name |
4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-3-6-1-5(2-6)8-4-6/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTANHVUQECOVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CO2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305254-69-5 | |
| Record name | 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Bromomethyl 2 Oxabicyclo 2.1.1 Hexane and Its Precursors
Stereoselective and Regioselective Synthesis Approaches to the 2-Oxabicyclo[2.1.1]hexane Core
The construction of the strained 2-oxabicyclo[2.1.1]hexane core requires specialized synthetic strategies that can effectively form the requisite carbon-carbon and carbon-oxygen bonds with high levels of control. Key approaches include harnessing photochemical energy, leveraging Lewis acid catalysis to activate strained precursors, and employing intramolecular cyclization cascades.
Photochemical Cycloaddition Strategies (e.g., Visible-Light-Induced [2π+2σ] Cycloadditions)
Photochemical reactions are powerful tools for accessing strained ring systems, and the 2-oxabicyclo[2.1.1]hexane skeleton is no exception. A prominent strategy involves the formal [2π+2σ] cycloaddition between an alkene or carbonyl π-system and the σ-bonds of a highly strained molecule, typically a bicyclo[1.1.0]butane (BCB). nih.gov
Visible-light-induced triplet energy transfer catalysis has emerged as a modern and efficient method for these transformations. nih.govsmolecule.com In one such approach, polysubstituted 2-oxabicyclo[2.1.1]hexanes are synthesized in a single step from readily available benzoylformate esters and BCBs. nih.govsmolecule.comresearchgate.net The reaction is proposed to proceed through a sequence involving a formal [2π+2σ] photocycloaddition, a backbone C-H abstraction, and a subsequent aryl group migration. nih.govsmolecule.comresearchgate.net This method allows for the migration of a diverse range of (hetero)aryl groups to the backbone of the bicyclic product. smolecule.com
Another significant advancement is the cobalt-enhanced photocatalytic [2π+2σ] cycloaddition of BCBs with aldehydes under visible light irradiation. thieme-connect.dersc.orgrsc.org In this process, the BCB is oxidized to a radical cation intermediate, a step that is promoted by the cobalt co-catalyst, which then facilitates a nucleophilic addition to the aldehyde. thieme-connect.dersc.org This strategy demonstrates broad functional group tolerance and provides good to excellent yields of the desired 2-oxabicyclo[2.1.1]hexane products. thieme-connect.dersc.org
Intramolecular [2+2] photocycloaddition of specifically designed dienes also provides a direct route to the bicyclic core. chemicalbook.com For instance, direct or sensitized irradiation of diene precursors can induce cyclization to form the 2-oxabicyclo[2.1.1]hexane skeleton, although reaction optimization is often necessary to minimize side products. chemicalbook.com
| Method | Reactants | Catalyst/Conditions | Key Features |
| Visible-Light [2π+2σ] Cycloaddition | Benzoylformate esters + Bicyclo[1.1.0]butanes | Visible Light, Triplet Energy Transfer Catalyst | Single-step synthesis of polysubstituted scaffolds; involves aryl migration. nih.govresearchgate.net |
| Cobalt-Enhanced Photocatalysis | Aldehydes + Bicyclo[1.1.0]butanes | Visible Light, Photocatalyst (e.g., Mes₂Acr-tBu₂BF₄), CoCl₂ | High efficiency and broad functional group tolerance; proceeds via a radical cation intermediate. thieme-connect.dersc.orgrsc.org |
| Intramolecular [2+2] Photocycloaddition | Acyclic Dienes | UV Irradiation (various wavelengths), with or without sensitizer | Direct construction of the bicyclic core from a single precursor. chemicalbook.com |
Lewis Acid-Catalyzed Annulation and Cyclization Reactions
Lewis acid catalysis provides a complementary, non-photochemical approach to activate strained precursors like bicyclo[1.1.0]butanes (BCBs) for cycloaddition reactions. uni.luresearchgate.net These methods often proceed under mild conditions and offer alternative pathways for constructing the 2-oxabicyclo[2.1.1]hexane framework.
A notable example is the BF₃-catalyzed formal [2π+2σ] cycloaddition of aldehydes with BCBs. rsc.org This reaction efficiently yields polysubstituted 2-oxabicyclo[2.1.1]hexanes. A key innovation in this area was the development of BCBs containing an acyl pyrazole (B372694) group, which facilitates the reaction and serves as a versatile handle for subsequent chemical modifications. rsc.org
Scandium(III) triflate (Sc(OTf)₃) has been employed as a catalyst for divergent annulations of BCBs with quinones to produce highly substituted bicyclo[2.1.1]hexanes in dichloromethane. beilstein-journals.org This Lewis acid activates the BCB, enabling a formal (3+2) cycloaddition. Similarly, Sc(OTf)₃ catalyzes the (3+2) annulation of BCBs with ynamides, providing access to 2-amino-bicyclo[2.1.1]hexenes, which are valuable structural motifs.
More complex catalytic systems, such as Au/Sc relay catalysis, have been developed for cascade reactions that rapidly build molecular complexity. This dual catalytic approach can initiate a cycloisomerization followed by a Sc(OTf)₃-catalyzed [3+2] cycloaddition with BCBs to furnish oxa-spiro-bicyclo[2.1.1]hexane structures.
| Catalyst | Reactants | Reaction Type | Product |
| BF₃·OEt₂ | Aldehydes + Acyl Pyrazole-BCBs | Formal [2π+2σ] Cycloaddition | Polysubstituted 2-oxabicyclo[2.1.1]hexanes. rsc.org |
| Sc(OTf)₃ | Quinones + Pyrazole-BCBs | Formal (3+2) Cycloaddition | Highly substituted bicyclo[2.1.1]hexanes. beilstein-journals.org |
| Sc(OTf)₃ | Ynamides + BCBs | (3+2) Annulation | 2-Amino-bicyclo[2.1.1]hexenes. |
| Au/Sc Relay | Alkynyl alcohols + BCBs | Cascade Cycloisomerization/[3+2] Cycloaddition | Oxa-spiro-bicyclo[2.1.1]hexanes. |
Intramolecular Cyclization and Rearrangement-Based Syntheses (e.g., Iodocyclization, Pinacol Rearrangements)
Intramolecular cyclization of thoughtfully designed acyclic or monocyclic precursors is a highly effective and practical strategy for assembling the 2-oxabicyclo[2.1.1]hexane core. Among these methods, iodocyclization has proven to be particularly robust and scalable.
The iodocyclization approach typically involves the treatment of a preorganized substrate, such as a 3-methylenecyclobutanol derivative, with molecular iodine (I₂) and a mild base like sodium bicarbonate. The reaction proceeds via electrophilic addition of iodine to the alkene, which triggers an intramolecular nucleophilic attack by the hydroxyl group, forming the bicyclic ether and installing an iodomethyl group in a single, stereocontrolled step. This method is valued for its operational simplicity and its ability to generate scaffolds with multiple "exit vectors"—functional handles that can be used for further derivatization. This reaction has been used to prepare a wide array of substituted 2-oxabicyclo[2.1.1]hexanes, including those bearing fluorine-containing groups.
Beyond iodocyclization, other intramolecular strategies have been explored. For instance, an intramolecular formal (3+2) cycloaddition of allylated cyclopropanes bearing a 4-nitrobenzimine substituent has been reported for the synthesis of the related bicyclo[2.1.1]hexane imines. nuph.edu.ua While not producing the oxabicyclo core directly, this demonstrates the principle of using intramolecular rearrangements of strained rings to build the bicyclic framework.
Installation and Selective Functionalization of the Bromomethyl Moiety
While the methods described above are excellent for constructing the core bicyclic scaffold, the synthesis of the target compound, 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane, requires the specific installation of the bromomethyl group. This is typically achieved not by direct halogenation of the parent scaffold, but by the chemical manipulation of functional groups introduced during the core synthesis.
Halogenation Protocols for 2-Oxabicyclo[2.1.1]hexane Scaffolds
Direct bromination of an unactivated C-H bond on a pre-formed 2-oxabicyclo[2.1.1]hexane is challenging and not a commonly reported procedure. Instead, halogenation is integrated into the ring-forming step itself. As detailed in section 2.1.3, iodocyclization is a premier example of such a protocol. This reaction directly produces a 4-(iodomethyl)-2-oxabicyclo[2.1.1]hexane derivative. This iodinated compound is a key intermediate, serving as a stable and versatile precursor for the target bromomethyl compound. The C-I bond is readily activated for subsequent nucleophilic substitution or other transformations.
Derivatization from Related Halogenated 2-Oxabicyclo[2.1.1]hexane Scaffolds
The most logical and practiced route to this compound involves the conversion of a precursor that already contains a functional group at the C4 position.
From Iodomethyl Precursors: The 4-(iodomethyl) derivatives generated via iodocyclization are ideal starting materials. The conversion to the corresponding bromide can be achieved through a halogen exchange reaction, often referred to as a Finkelstein reaction. By treating the iodomethyl compound with a bromide salt, such as lithium bromide or sodium bromide, in a suitable polar aprotic solvent like acetone (B3395972) or DMF, the iodide can be displaced to yield the desired this compound.
From Hydroxymethyl Precursors: Many synthetic routes can be designed to produce 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane as the key intermediate. This alcohol can be readily converted to the target bromide using standard and high-yielding bromination reagents. Common methods include treatment with phosphorus tribromide (PBr₃) or using the Appel reaction conditions (triphenylphosphine and carbon tetrabromide). These reliable transformations provide clean conversion of the primary alcohol to the primary bromide without disturbing the strained bicyclic core. The bromomethyl group then serves as a versatile handle for further synthetic elaboration through nucleophilic substitution reactions.
Optimization of Reaction Parameters and Scalability Considerations for 2-Oxabicyclo[2.1.1]hexane Synthesis
The efficient synthesis of 2-oxabicyclo[2.1.1]hexane and its precursors is highly dependent on the careful optimization of reaction parameters. Modern synthetic methodologies have focused on improving yields, selectivity, and operational simplicity, with a significant emphasis on scalability for practical applications in medicinal and agrochemistry. Key strategies, including photocatalysis, iodocyclization, and other catalyzed cycloadditions, have been systematically refined to achieve these goals.
Photocatalytic and Photochemical Approaches
Visible-light-mediated strategies are prominent in the synthesis of the 2-oxabicyclo[2.1.1]hexane scaffold, primarily through intramolecular [2+2] photocycloadditions or cycloadditions involving bicyclo[1.1.0]butanes (BCBs).
One advanced method involves a photocatalytic [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and aldehydes. rsc.orgrsc.org The optimization of this reaction revealed that several factors are critical for achieving high yields. A highly oxidative photocatalyst is essential, and the presence of a cobalt co-catalyst significantly enhances reaction efficiency. rsc.orgrsc.org The optimal conditions were identified as using 1 mol% of a specific photocatalyst (PC1) with 7.5 mol% of cobalt(II) chloride (CoCl₂) in dichloroethane (DCE), irradiated by 450 nm LEDs. rsc.org Deviations from these conditions, such as increasing the catalyst loading, changing the solvent, or altering the concentration, led to decreased yields. rsc.orgrsc.org Control experiments confirmed that visible light, the photocatalyst, and the cobalt catalyst are all necessary for optimal performance; for instance, the reaction yield dropped from 90% to 56% in the absence of the cobalt catalyst. rsc.orgrsc.org This optimized protocol has proven to be scalable, with a gram-scale reaction demonstrating an excellent yield of 92%. rsc.orgrsc.org
| Entry | Parameter Varied | Condition | Yield (%) |
|---|---|---|---|
| 1 | Optimized Conditions | 1 mol% PC1, 7.5 mol% CoCl₂, DCE, 450 nm LED, 12h | 90 |
| 2 | Photocatalyst | Different Photocatalyst (PC2) | <5 |
| 3 | Different Photocatalyst (PC3) | 15 | |
| 4 | Catalyst Loading | 2 mol% PC1 | 75 |
| 5 | 10 mol% CoCl₂ | 85 | |
| 6 | Solvent | Acetonitrile (B52724) (MeCN) | 25 |
| 7 | Dichloromethane (DCM) | 71 | |
| 8 | Tetrahydrofuran (THF) | <5 | |
| 9 | Control | No CoCl₂ | 56 |
| 10 | Control | No light | 0 |
| 11 | Control | No photocatalyst | 0 |
Another powerful method is the intramolecular [2+2] cycloaddition of dienes. nih.gov Optimization studies for this photochemical reaction showed that direct irradiation at various wavelengths (419 nm, 368 nm, 313 nm, 254 nm) resulted in low to trace amounts of the desired product. nih.gov The breakthrough came with the use of triplet sensitizers. While a Hanovia broad-spectrum mercury lamp gave a modest yield, the addition of ketone sensitizers under 368 nm irradiation significantly improved the outcome. nih.gov Benzophenone was identified as the optimal sensitizer, providing an 81% yield in acetonitrile. nih.gov The choice of solvent was also critical, with acetonitrile proving superior to others like acetone or dichloromethane. nih.gov This method has been successfully applied to multigram-scale synthesis. nih.gov
| Entry | Condition | Sensitizer | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 368 nm irradiation | None | CH₃CN | <5 |
| 2 | 254 nm irradiation | None | CH₃CN | <20 |
| 3 | Hanovia Hg lamp | None | CH₃CN | 39 |
| 4 | 368 nm irradiation | Acetophenone | CH₃CN | 47 |
| 5 | 368 nm irradiation | Benzophenone | CH₃CN | 81 |
| 6 | 368 nm irradiation | Benzophenone | Acetone | 65 |
| 7 | 368 nm irradiation | Benzophenone | CH₂Cl₂ | 72 |
| 8 | Room Temperature, Dark | Benzophenone | CH₃CN | 0 |
Iodocyclization Approach
A highly practical and scalable route to 2-oxabicyclo[2.1.1]hexanes involves the iodocyclization of specific cyclobutane (B1203170) alkenyl alcohols. researchgate.netresearchgate.net This method proceeds cleanly under mild conditions using molecular iodine (I₂) and sodium bicarbonate (NaHCO₃) in a mixture of methyl tert-butyl ether (MeOtBu) and water at room temperature. researchgate.netresearchgate.net The reaction is robust and has been optimized for large-scale production. Following a refined synthetic protocol, 377 grams of a key 2-oxabicyclo[2.1.1]hexane intermediate could be synthesized in a single run, highlighting the exceptional scalability of this approach. researchgate.net The practicality of this method makes it suitable for producing building blocks for medicinal chemistry on a large scale. researchgate.netenamine.net
Catalyst-Controlled Cycloadditions
The synthesis of bicyclo[2.1.1]hexane scaffolds can also be achieved through catalyst-controlled cycloaddition reactions. In one study, the reaction of a bicyclo[1.1.0]butane (BCB) with an azadiene was investigated using various metal catalysts. nih.gov The choice of catalyst was found to be crucial in determining the reaction outcome. Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) and silver triflate (AgOTf) effectively catalyzed the cycloaddition to form the desired bicyclo[2.1.1]hexane product, with AgOTf providing the best yield at 82%. nih.gov Interestingly, certain nickel and copper catalysts showed divergent reactivity, producing a cyclobutene (B1205218) as a byproduct. nih.gov Further optimization with gold catalysts revealed that the ligand and counterion play a significant role, with a neutral gold(I) chloride complex in acetonitrile giving an 86% yield of the cyclobutene product instead of the bicyclo[2.1.1]hexane. nih.gov This demonstrates the high degree of control achievable through catalyst and solvent selection.
| Entry | Catalyst (10 mol%) | Solvent | Yield of Bicyclo[2.1.1]hexane (%) |
|---|---|---|---|
| 1 | Sc(OTf)₃ | DCM | 47 |
| 2 | Yb(OTf)₃ | DCM | 12 |
| 3 | AgOTf | DCM | 82 |
| 4 | Ni(OTf)₂ | DCM | 52 |
| 5 | Cu(CH₃CN)₄BF₄ | DCM | 75 |
| 6 | Me₂SAuCl | DCM | 12 |
Chemical Reactivity and Transformation Studies of 4 Bromomethyl 2 Oxabicyclo 2.1.1 Hexane
Nucleophilic Substitution and Elimination Pathways of the Bromomethyl Group
The reactivity of the bromomethyl group in 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane is profoundly influenced by the stereoelectronic properties of its rigid, bridged bicyclic structure.
The bromomethyl group is attached to a quaternary bridgehead carbon, creating a neopentyl-like arrangement. This structure imposes significant steric hindrance, which dictates its reactivity in nucleophilic substitution reactions.
SN2 Pathway: The bimolecular nucleophilic substitution (SN2) mechanism requires a backside attack by the nucleophile on the carbon atom bearing the leaving group. In the case of this compound, the bicyclic framework completely shields the rear of the electrophilic methylene (B1212753) carbon. This steric congestion makes a direct backside attack virtually impossible. Consequently, SN2 reactions on this substrate are expected to be extremely slow, a characteristic shared with other neopentyl halides which are known to react up to 100,000 times slower than typical primary alkyl bromides. researchgate.net Furthermore, the transition state of an SN2 reaction involves the inversion of stereochemistry (Walden inversion), which would introduce additional strain into the already rigid bicyclic system, further disfavoring this pathway. uni-regensburg.de
SN1 Pathway: The unimolecular (SN1) pathway involves the formation of a carbocation intermediate upon departure of the leaving group. Loss of the bromide from this compound would generate a highly unstable primary carbocation. While SN1 reactions can occur in neopentyl systems if the initial primary carbocation can rearrange to a more stable tertiary carbocation, the direct formation of this intermediate is energetically unfavorable. organic-chemistry.org Therefore, standard SN1 reactions are not a dominant pathway under neutral or basic conditions. However, under forcing conditions or with Lewis acid catalysis, carbocation formation can lead to rearrangement chemistry, as discussed in section 3.3.
Due to these stereoelectronic constraints, direct nucleophilic substitution proceeds slowly, and alternative pathways or more reactive reagents are often necessary to achieve functional group interconversion.
Despite the inherent low reactivity in concerted SN2 reactions, the bromomethyl group can be converted to a variety of other functional groups using strong nucleophiles, often requiring elevated temperatures. These transformations are crucial for elaborating the structure for applications in medicinal and materials chemistry. Common strategies often employ methods developed for other hindered alkyl halides to ensure efficient conversion and prevent side reactions like overalkylation. pressbooks.pub
Key functional group interconversions include:
Amines: Direct reaction with ammonia (B1221849) or primary amines is often inefficient, leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts due to the similar reactivity of the amine products. pressbooks.pubchemguide.co.uk To synthesize primary amines cleanly, the azide (B81097) method is preferred. The bromomethyl compound is first treated with sodium azide to form an alkyl azide. The azide itself is not nucleophilic, preventing overalkylation. Subsequent reduction of the azide, typically with lithium aluminum hydride (LiAlH₄), yields the primary amine. pressbooks.publibretexts.org The Gabriel synthesis, involving the alkylation of potassium phthalimide (B116566) followed by hydrolysis, provides another reliable route to primary amines. pressbooks.publibretexts.org
Thiols and Thioethers: Thiols can be prepared by reacting the bromide with sodium hydrosulfide (B80085) (NaSH). chemistrysteps.com To avoid the formation of a thioether byproduct from a second substitution, a large excess of the hydrosulfide reagent is typically used. chemistrysteps.com Alternatively, thiourea (B124793) can be used as a nucleophile to form an intermediate salt, which is then hydrolyzed to give the thiol. libretexts.org Thioethers are synthesized by reacting the bromide with a pre-formed thiolate salt (RSNa). pearson.com
Other Functional Groups: Other nucleophiles can be employed to introduce a range of functionalities. For instance, reaction with sodium cyanide can introduce a nitrile group, which serves as a precursor to carboxylic acids (via hydrolysis) or primary amines (via reduction). Ethers can be formed using alkoxide nucleophiles, and thioethers can be synthesized using thiolate nucleophiles.
The following table summarizes potential transformations of the bromomethyl group.
| Nucleophile/Reagent | Resulting Functional Group | Reaction Type | Reference |
|---|---|---|---|
| 1. NaN₃ 2. LiAlH₄ | Amine (-CH₂NH₂) | Nucleophilic Substitution / Reduction | pressbooks.publibretexts.org |
| NaSH (excess) | Thiol (-CH₂SH) | Nucleophilic Substitution | chemistrysteps.com |
| RSNa (Sodium thiolate) | Thioether (-CH₂SR) | Nucleophilic Substitution | pearson.com |
| NaCN | Nitrile (-CH₂CN) | Nucleophilic Substitution | libretexts.org |
| RONa (Sodium alkoxide) | Ether (-CH₂OR) | Nucleophilic Substitution | |
| Potassium Phthalimide / Hydrolysis | Primary Amine (-CH₂NH₂) | Gabriel Synthesis | pressbooks.pub |
Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromomethyl Site
Transition metal catalysis offers powerful methods for forming carbon-carbon and carbon-heteroatom bonds, which are often challenging to achieve through traditional substitution chemistry, especially with sterically hindered substrates.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. However, their application to sp³-hybridized alkyl halides with β-hydrogens, particularly sterically hindered neopentyl-like systems, can be difficult due to competing side reactions like β-hydride elimination. For this compound, successful coupling requires carefully chosen reaction conditions and catalyst systems.
Negishi Coupling: The Negishi coupling, which pairs an organozinc reagent with an organic halide, is one of the most effective methods for coupling sp³-hybridized centers. wikipedia.org The reaction tolerates a wide range of functional groups and is less prone to β-hydride elimination than other methods. A successful protocol for coupling unactivated primary alkyl bromides involves using a palladium catalyst such as Pd₂(dba)₃ with a bulky, electron-rich phosphine (B1218219) ligand like tricyclopentylphosphine (B1587364) (PCyp₃) and an N-methylimidazole (NMI) additive. nih.gov This approach would be a promising strategy for forming C-C bonds at the bromomethyl site of the title compound.
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. organic-chemistry.orgwikipedia.org This reaction is highly effective but is limited by the high reactivity of the Grignard reagent, which is incompatible with many functional groups (e.g., esters, nitriles). For a substrate like this compound, which lacks sensitive functional groups, a Kumada coupling could be employed. Nickel-based catalysts, often used in Kumada couplings, are particularly effective for reactions involving alkyl halides. wikipedia.org
Suzuki-Miyaura Coupling: While highly versatile for sp²-sp² couplings, the Suzuki-Miyaura reaction (using organoboron reagents) is more challenging for unactivated alkyl halides. nih.gov The transmetalation step from boron to palladium is often slow for alkyl groups. However, advances have been made using specialized ligands, such as bulky dialkylbiaryl phosphines (e.g., SPhos), which can facilitate the coupling of primary alkyl bromides. nih.govmit.edu
While the bromomethyl group is a handle for functionalization, the bicyclic framework itself can be modified using metal catalysis. A notable transformation is the iridium-catalyzed borylation of C-H bonds. This reaction provides a powerful method for introducing a versatile boronic ester group onto the scaffold, which can then participate in subsequent cross-coupling reactions.
Studies have shown that the iridium-catalyzed borylation of bicyclo[2.1.1]hexanes and their heteroatom-containing analogs occurs with exceptionally high regioselectivity. wikipedia.org The reaction selectively functionalizes the tertiary C-H bonds at the bridgehead positions, leaving the methylene (CH₂) C-H bonds untouched. wikipedia.org This selectivity is attributed to a combination of steric factors and the stability of the resulting metal-alkyl intermediate.
The proposed catalytic cycle involves an Ir(III)/Ir(V) pathway. researchgate.net The active iridium(III) catalyst undergoes oxidative addition into the bridgehead C-H bond to form an iridium(V) intermediate. This is followed by reductive elimination, which forms the C-B bond and regenerates a catalytically active iridium(III) species. researchgate.net This transformation allows for the late-stage functionalization of the bicyclic core, providing an alternative route for structural diversification.
| Reaction Type | Reagents & Catalyst | Site of Reaction | Product Type | Reference |
|---|---|---|---|---|
| Negishi Coupling | R-ZnX, Pd₂(dba)₃ / PCyp₃ | -CH₂Br | -CH₂-R | wikipedia.orgnih.gov |
| Kumada Coupling | R-MgX, NiCl₂(dppp) or Pd catalyst | -CH₂Br | -CH₂-R | organic-chemistry.orgwikipedia.org |
| C-H Borylation | B₂pin₂, [Ir(COD)OMe]₂ / dtbpy | Bridgehead C-H | Bridgehead-B(pin) | wikipedia.org |
Rearrangement Chemistry within the 2-Oxabicyclo[2.1.1]hexane Framework Induced by Bromine Functionalization
The high ring strain inherent in the 2-oxabicyclo[2.1.1]hexane framework makes it susceptible to skeletal rearrangements, particularly when a reactive intermediate such as a carbocation is formed adjacent to the strained ring. The presence of the bromomethyl group provides a handle to initiate such rearrangements.
Under conditions that favor carbocation formation, such as treatment with a Lewis acid or solvolysis in a polar, protic solvent, the bromide ion can depart, generating a primary carbocation. Primary carbocations are exceedingly unstable and will rapidly rearrange to a more stable form if possible. youtube.com In this system, the most likely rearrangement pathway is a Wagner-Meerwein 1,2-shift. mit.eduyoutube.com
In this proposed rearrangement, one of the C-C bonds of the four-membered ring (e.g., the C1-C6 bond) would migrate to the adjacent carbocationic center (CH₂⁺). This concerted shift relieves ring strain and simultaneously transforms the unstable primary carbocation into a significantly more stable tertiary carbocation at the bridgehead position. The resulting rearranged structure would possess a bicyclo[2.2.1]heptane (norbornane) skeleton. This type of rearrangement is a classic reaction in strained polycyclic systems and serves as a primary pathway for strain release. nih.govrsc.org The resulting tertiary carbocation can then be trapped by a nucleophile (e.g., the solvent) or lose a proton to form an alkene, leading to a variety of ring-expanded products. Such skeletal rearrangements highlight the delicate balance between functional group reactivity and the stability of the underlying molecular framework. researchgate.net
Skeletal Reorganizations and Ring Openings in Strained Bicyclic Systems
The significant inherent strain within the 2-oxabicyclo[2.1.1]hexane framework makes it susceptible to a variety of chemical transformations aimed at releasing this energy. rsc.org While many synthetic efforts focus on constructing this valuable scaffold, the same strain that makes its synthesis challenging also provides a driving force for subsequent skeletal reorganizations and ring-opening reactions under specific conditions. mdpi.comacs.org These transformations are characteristic of strained polycyclic systems, which can rearrange into thermodynamically more stable isomers.
Strain-release-driven reactions are a cornerstone of synthetic chemistry, allowing for the conversion of compact, energy-rich molecules into more complex or expanded structures. researchgate.net In the context of bicyclic systems, these rearrangements often involve the cleavage and formation of C-C or C-O bonds, leading to fundamentally different molecular skeletons.
Influence of Ring Strain on Reactivity and Pathway Selectivity
The reactivity and the selectivity of reaction pathways for strained molecules like this compound are profoundly influenced by their high internal energy. The distortion of bond angles and lengths from their ideal values in the bicyclo[2.1.1]hexane core results in significant ring strain, which can be harnessed to drive chemical reactions. rsc.orgacs.org This stored potential energy lowers the activation barrier for reactions that lead to a release of strain, often resulting in high reactivity and unique selectivity between competing pathways, such as substitution, elimination, cyclization, or skeletal rearrangement. acs.org
When the system is less strained, a standard 5-exo-trig cyclization followed by hydrogen-atom transfer (HAT) occurs. However, increasing the ring strain in the starting material favors a pathway where the cyclized intermediate undergoes a skeletal rearrangement instead of HAT, leading to the thermodynamically more stable rearranged product. acs.org This demonstrates that the reaction is under thermodynamic control, where the greater strain release associated with the rearrangement pathway makes it the preferred outcome for higher-strain precursors. acs.org
The findings from this study on a related bicyclic system are summarized in the table below, illustrating the direct impact of ring strain on product selectivity.
| Starting Material (Fused Ring Size) | Relative Strain | Rearrangement Product Yield | Cyclization Product Yield | Primary Pathway |
|---|---|---|---|---|
| Eight-membered | Lower | 0% | 70% | Cyclization |
| Seven-membered | Intermediate | 10% | 60% | Cyclization (Major), Rearrangement (Minor) |
| Six-membered | Higher | 69% | 0% | Rearrangement |
This principle of strain-controlled pathway selectivity is directly applicable to this compound. Its inherent strain makes it a candidate for transformations where the reaction outcome can be tuned. Under conditions that favor cationic or radical intermediates, the molecule could preferentially undergo rearrangement or ring-opening over simple substitution at the bromomethyl group, as these pathways would provide a route for significant strain release.
Applications in Advanced Organic Synthesis and Molecular Design
4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane as a Building Block for Complex Molecular Architectures
The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold is a key constituent in the synthesis of complex molecules due to its inherent strain and well-defined stereochemistry. The presence of a bromomethyl group provides a reactive handle for a variety of chemical transformations, enabling its incorporation into more elaborate structures.
Construction of Spirocyclic and Fused-Ring Systems
The 2-oxabicyclo[2.1.1]hexane framework serves as a precursor for the synthesis of unique spirocyclic systems. For instance, methods have been developed for the construction of spiro[benzofuran-2,2'-bicyclo[2.1.1]hexanes] through a catalyzed formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxadienes chemrxiv.org. Furthermore, the use of cyclic allyl alcohols in reactions can yield single diastereomers of sp³-rich bridged spirocyclic structures rsc.org. While not explicitly detailing the use of this compound, these synthetic strategies highlight the versatility of the core scaffold in creating complex spirocycles. The bromomethyl functionality on the this compound molecule offers a reactive site for further derivatization in the creation of novel spirocyclic compounds.
Access to Polycyclic and Bridged Scaffolds
The synthesis of polycyclic and bridged scaffolds is of growing interest in medicinal chemistry for exploring new chemical space rsc.org. The 2-oxabicyclo[2.1.1]hexane motif is a valuable component in this endeavor rsc.orgrsc.org. Synthetic strategies, such as photocatalytic processes, have been developed to construct complex molecular architectures based on this scaffold rsc.org. The rigid nature of the bicyclic system introduces well-defined conformational constraints, which is a desirable feature in drug design nuph.edu.ua. The functionalized nature of this compound makes it an attractive starting material for the synthesis of more complex, polyfunctionalized bridged systems.
Design of Functionalized 2-Oxabicyclo[2.1.1]hexane Analogs for Bioisosteric Applications
A significant application of the 2-oxabicyclo[2.1.1]hexane scaffold lies in its use as a bioisostere, particularly as a saturated replacement for aromatic rings in bioactive molecules. This approach, often termed "escaping flatland," aims to improve the physicochemical properties of drug candidates nuph.edu.ua.
Role as Saturated Bioisosteres for Aromatic Systems (e.g., Benzene (B151609) Ring Replacements)
The 2-oxabicyclo[2.1.1]hexane moiety has been successfully employed as a saturated bioisostere for both ortho- and meta-substituted benzene rings enamine.netnih.govresearchgate.netresearchgate.net. This substitution can lead to a range of benefits, including improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity, all of which are critical parameters in drug development scienceopen.comchemrxiv.orgnih.gov.
Crystallographic analysis has revealed that the geometric parameters of 2-oxabicyclo[2.1.1]hexanes are comparable to those of ortho- and meta-substituted phenyl rings, allowing them to mimic the spatial arrangement of substituents researchgate.netnih.govresearchgate.net. For example, when replacing an ortho-substituted phenyl ring, the 2-oxabicyclo[2.1.1]hexane core confers improved solubility and metabolic stability while reducing LogD and protein binding compared to the original benzene analog thieme-connect.com.
The practical application of this bioisosteric replacement has been demonstrated in several bioactive compounds. For instance, replacing the phenyl ring in the agrochemicals fluxapyroxad (B1673505) and boscalid (B143098) with a 2-oxabicyclo[2.1.1]hexane scaffold resulted in a significant improvement in water solubility and a reduction in lipophilicity, while retaining their biological activity scienceopen.comnih.gov.
Below is a table summarizing the impact of replacing a benzene ring with a 2-oxabicyclo[2.1.1]hexane scaffold on the physicochemical properties of select compounds.
| Original Compound | Property | Benzene Analog | 2-Oxabicyclo[2.1.1]hexane Analog |
| Fluxapyroxad | Water Solubility | ~25 µM | ~155 µM |
| Boscalid | Water Solubility | Varies | Increased by ~50% |
| Various | Lipophilicity (clogP) | Higher | Decreased by ~1 unit |
This table is generated based on data from multiple sources scienceopen.comnih.gov.
Development of Novel Molecular Architectures with Defined Spacing and Rigidity
The rigid, bridged structure of the 2-oxabicyclo[2.1.1]hexane scaffold provides a fixed orientation of substituents in three-dimensional space rsc.org. This inherent rigidity is advantageous in designing molecules with specific conformational requirements for binding to biological targets nuph.edu.ua. Unlike flexible aliphatic chains or freely rotating aromatic rings, the 2-oxabicyclo[2.1.1]hexane core locks substituents into a well-defined spatial arrangement.
This defined spacing and rigidity have been leveraged in medicinal chemistry to create novel molecular architectures that can probe the binding pockets of proteins with high precision rsc.org. The introduction of an oxygen atom into the bicyclic system, as in 2-oxabicyclo[2.1.1]hexane, not only improves physicochemical properties like solubility but can also serve as an additional hydrogen bond acceptor, potentially enhancing target engagement nih.gov. The development of synthetic routes to access a variety of substitution patterns on the 2-oxabicyclo[2.1.1]hexane scaffold allows for the systematic exploration of chemical space and the fine-tuning of molecular properties for optimal biological activity rsc.org.
Advanced Structural and Spectroscopic Characterization of 2 Oxabicyclo 2.1.1 Hexane Derivatives
High-Resolution NMR Spectroscopy for Stereochemical Elucidation and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2-oxabicyclo[2.1.1]hexane derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the molecular framework, connectivity, and the chemical environment of each nucleus, which allows for detailed stereochemical and conformational assessment.
The strained bicyclic system locks the molecule into a rigid conformation, which simplifies NMR spectra by reducing the number of accessible conformational isomers. However, the unique spatial arrangement of protons can lead to complex coupling patterns that are highly informative. For instance, the analysis of a derivative, 4-((Benzyloxy)methyl)-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane, reveals distinct signals that confirm the bicyclic core's geometry. The bridgehead methylene (B1212753) protons typically appear as a complex multiplet, while the carbon atom involved in the ether bridge (C-O bridge) shows a characteristic chemical shift in the ¹³C NMR spectrum.
Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assign all proton and carbon signals unequivocally. NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful in studying the conformation of substituents attached to the rigid scaffold, revealing through-space proximities between protons. For related bicyclic systems like 2-azabicyclo[2.1.1]hexane analogues, NMR has been used to study the conformational preferences of peptide bonds, demonstrating the power of this technique to probe the structure of complex derivatives. rsc.org
Below is a table of representative NMR data for a derivative of the 2-oxabicyclo[2.1.1]hexane scaffold.
| Atom Type | Technique | Chemical Shift (δ) in ppm | Description |
|---|---|---|---|
| Bridgehead CH₂ | ¹H NMR | 1.69–1.76 | Complex multiplet corresponding to the four protons of the two methylene bridges in the bicyclic system. |
| C-O Bridge | ¹³C NMR | 85.69 | Signal for the carbon atom bonded to the oxygen within the bicyclic ether linkage. |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of 2-oxabicyclo[2.1.1]hexane derivatives in the solid state. This technique yields precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated, offering unequivocal proof of the bicyclic framework's geometry.
Crystallographic analyses of various 2-oxabicyclo[2.1.1]hexane derivatives have been crucial in validating their role as bioisosteres of ortho- and meta-substituted benzene (B151609) rings. researchgate.netresearchgate.net These studies confirm that the rigid scaffold orients substituents in a manner that mimics the spatial arrangement of substituents on an aromatic ring. nih.govresearchgate.net For example, the structures of compounds containing trifluoromethyl and other functional groups have been confirmed by X-ray crystallography, providing foundational data for structure-activity relationship studies. researchgate.net
Beyond the intramolecular structure, X-ray diffraction data allows for a detailed analysis of the crystal packing and the nature of intermolecular interactions. rsc.org Techniques such as Hirshfeld surface analysis can be applied to the crystal data to visualize and quantify intermolecular forces, including van der Waals forces and hydrogen bonds, which govern the solid-state architecture. researchgate.netmdpi.com
The table below summarizes key geometric parameters for 2-oxabicyclo[2.1.1]hexane derivatives derived from X-ray crystallographic data, comparing them to a classic aromatic system.
| Compound Type | Parameter | Value | Significance |
|---|---|---|---|
| 2-Oxabicyclo[2.1.1]hexane | Distance (d) between exit vectors | ~2.6 Å | These parameters show a close geometric similarity to the ortho-substituted phenyl ring, supporting its use as a bioisostere. |
| Angle (φ₁) between exit vectors | ~61° | ||
| ortho-Substituted Phenyl Ring | Distance (d) between substituents | ~3.1 Å | Reference values for a common aromatic scaffold found in many bioactive molecules. |
| Angle (φ₁) between substituents | ~60° |
Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism)
When 2-oxabicyclo[2.1.1]hexane derivatives are chiral, determining their absolute configuration is essential. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive technique for this purpose. ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, producing a spectrum with positive and/or negative bands that is unique to a specific enantiomer. encyclopedia.pub
The absolute configuration of a chiral molecule can be assigned by comparing its experimental ECD spectrum with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). rsc.orgmdpi.com This process involves first performing a conformational search to identify the most stable conformers of the molecule. Then, the ECD spectrum for each significant conformer is calculated. The final theoretical spectrum is a Boltzmann-weighted average of the individual spectra. The absolute configuration is assigned by matching the sign and shape of the experimental spectrum to the calculated spectrum for one of the enantiomers (e.g., the R or S configuration). rsc.org
While specific ECD studies on 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane are not widely reported, this methodology is broadly applicable to chiral bicyclic systems. For instance, the absolute configurations of complex bicyclo[3.1.0]hexane derivatives have been successfully determined using a combination of ECD, optical rotatory dispersion (ORD), and vibrational circular dichroism (VCD) spectroscopy, coupled with DFT calculations. rsc.org This combined approach provides a high degree of confidence in the stereochemical assignment. rsc.org The sensitivity of ECD to molecular conformation also makes it a valuable tool for studying the solution-state structure of chiral molecules. mdpi.com
Computational and Theoretical Studies on 2 Oxabicyclo 2.1.1 Hexane Systems
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic landscape of 2-oxabicyclo[2.1.1]hexane systems. smolecule.com These calculations provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which collectively govern the molecule's stability and chemical behavior.
The bicyclic framework of 2-oxabicyclo[2.1.1]hexane is characterized by a rigid and strained geometry. This inherent strain significantly perturbs the electronic environment compared to more flexible acyclic or monocyclic ethers. Computational studies have been instrumental in quantifying the geometric parameters, such as bond lengths and angles, which are often validated by comparison with experimental data from X-ray crystallography. nih.govresearchgate.net
These theoretical investigations are particularly important in the context of using the 2-oxabicyclo[2.1.1]hexane scaffold as a saturated bioisostere for ortho-substituted phenyl rings. nih.govscienceopen.com Calculations allow for a direct comparison of the geometric and electronic properties between the bicyclic alkane and the aromatic system it is designed to mimic. Parameters such as the distance and relative orientation of substituent exit vectors can be precisely calculated to evaluate the effectiveness of the bioisosteric replacement. nih.gov For instance, studies have shown that the geometric properties of 2-oxabicyclo[2.1.1]hexanes are generally similar to those of the ortho-substituted phenyl ring. nih.gov The incorporation of the oxygen atom is intended to improve physicochemical properties like solubility without drastically altering the spatial arrangement of substituents. rsc.org
| Scaffold | Parameter 'r' (Å) | Parameter 'd' (Å) | Angle φ1 (°) | Angle φ2 (°) |
|---|---|---|---|---|
| ortho-Xylene | 2.67 | 1.40 | 150 | 150 |
| Bicyclo[2.1.1]hexane | 2.59 | 1.88 | 151 | 151 |
| 2-Oxabicyclo[2.1.1]hexane | 2.53 | 1.85 | 149 | 149 |
Reaction Mechanism Modeling and Transition State Characterization
Theoretical modeling is an indispensable tool for mapping the complex reaction pathways involved in the synthesis and transformation of 2-oxabicyclo[2.1.1]hexane systems. By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can construct detailed free-energy profiles that illuminate the feasibility and selectivity of a given reaction. d-nb.inforesearchgate.net
DFT calculations have been successfully applied to understand the mechanisms of various synthetic routes to the 2-oxabicyclo[2.1.1]hexane core, such as photocatalytic [2π + 2σ] cycloadditions. rsc.orgrsc.orgnih.gov These studies often propose the formation of key intermediates, like radical cations, and explore how catalysts, such as cobalt or other transition metals, facilitate specific steps. rsc.orgrsc.orgnih.gov For example, in the cobalt-promoted synthesis from bicyclo[1.1.0]butanes and aldehydes, mechanistic studies suggest that the bicyclo[1.1.0]butane can be oxidized by a photocatalyst to generate a radical cation intermediate, which is then trapped by the aldehyde, leading to the final product after ring closure. rsc.org
Furthermore, computational modeling can rationalize the chemo- and regioselectivity observed in reactions. By comparing the energy barriers for different potential pathways, researchers can predict which product is more likely to form. For instance, in catalyst-controlled divergent syntheses where different catalysts like Cu(I) or Au(I) yield different products from the same starting materials, DFT can reveal how each catalyst stabilizes different intermediates or transition states, thereby directing the reaction down a specific path. nih.gov Characterization of the transition state geometries provides insight into the critical bond-forming and bond-breaking events that define the reaction's course.
| Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting Materials |
| Transition State 1 (TS1) | +15.2 | Energy barrier to Intermediate 1 |
| Intermediate 1 | -5.7 | A key reaction intermediate |
| Transition State 2 (TS2) | +10.1 | Energy barrier to Product |
| Product | -20.5 | Final 2-Oxabicyclo[2.1.1]hexane |
Conformational Landscape and Strain Energy Analysis
The 2-oxabicyclo[2.1.1]hexane scaffold is a conformationally rigid structure. Unlike flexible ring systems that can adopt multiple low-energy conformations, the bridged nature of this bicyclic system severely restricts its motion. This rigidity is a key attribute for its use in medicinal chemistry, as it presents substituents in well-defined spatial orientations, potentially leading to more specific interactions with biological targets.
A defining feature of the bicyclo[2.1.1]hexane core is its significant inherent strain energy. smolecule.com Computational studies have estimated the ring strain energy of the parent 2-oxabicyclo[2.1.1]hexane system to be approximately 51-55 kcal/mol. smolecule.com This high degree of strain is a direct consequence of the deviation of bond angles from their ideal values, particularly within the four-membered ring component of the bicyclic structure.
This stored potential energy is a critical factor in the synthetic chemistry of these compounds. Many synthetic strategies capitalize on this feature in what are known as "strain-release" reactions. d-nb.info In these processes, a highly strained precursor, such as a bicyclo[1.1.0]butane, undergoes a reaction that forms the less, yet still significantly, strained 2-oxabicyclo[2.1.1]hexane ring system, providing a strong thermodynamic driving force for the transformation. Computational methods are essential for accurately quantifying this strain energy and for predicting how substituents, such as the bromomethyl group in 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane, might modulate the strain and reactivity of the scaffold.
Future Research Directions and Emerging Opportunities
Development of Asymmetric Synthesis Methodologies for Chiral 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. While racemic 2-oxabicyclo[2.1.1]hexane scaffolds can be synthesized, the development of asymmetric methods to access chiral derivatives remains a significant and highly desirable goal. The introduction of chirality would allow for a more nuanced exploration of its biological activity, as stereoisomers of a drug candidate can have vastly different pharmacological and toxicological profiles.
Current research into related bridged systems, such as azabicyclo[2.1.1]hexanes (aza-BCHs), has shown promise for asymmetric synthesis. nih.gov Organocatalytic approaches using chiral Brønsted acids, for instance, have successfully catalyzed formal cycloaddition reactions to generate chiral aza-BCHs with high enantioselectivity. nih.gov Similar strategies could potentially be adapted for the synthesis of chiral 2-oxabicyclo[2.1.1]hexane derivatives. The primary challenges lie in controlling the facial selectivity during the key bond-forming steps that construct the bicyclic core.
Future research will likely focus on several key strategies:
Chiral Catalysis: The use of chiral Lewis acids, Brønsted acids, or transition-metal catalysts to control the stereochemistry of cycloaddition reactions that form the bicyclic framework. nih.govacs.org Photocatalytic methods, which have been used to synthesize the core structure, could be rendered asymmetric through the use of chiral sensitizers or catalysts. rsc.org
Substrate Control: Employing chiral auxiliaries attached to the starting materials to direct the stereochemical outcome of the cyclization.
Kinetic Resolution: Developing enzymatic or catalytic methods to resolve a racemic mixture of this compound or its precursors.
The successful development of these methodologies will be crucial for unlocking the full potential of this scaffold as a chiral building block in medicinal chemistry.
Exploration of Novel Reactivity Patterns and Catalytic Transformations on the Bridged Framework
The 2-oxabicyclo[2.1.1]hexane skeleton is characterized by significant ring strain, which can be harnessed to drive unique chemical transformations not accessible to more conventional carbocyclic systems. The exploration of novel reactivity patterns is a fertile area for future research, promising to expand the synthetic utility of this compound.
Key research opportunities include:
Ring-Strain-Driven Reactions: Investigating reactions that leverage the inherent strain of the bicyclic system. Transition-metal-catalyzed ring-opening reactions, for example, could provide access to densely functionalized cyclobutane (B1203170) or cyclopentane (B165970) derivatives that are otherwise difficult to synthesize. nih.gov
Catalytic C-H Functionalization: Developing methods for the selective activation and functionalization of the C-H bonds on the bridged framework. This would allow for the direct installation of new functional groups without the need for pre-functionalized starting materials, representing a highly atom-economical approach to novel derivatives.
Transformations of the Bridged Ether: Exploring reactions that involve the oxygen bridge, such as catalytic ring-opening or rearrangement reactions, could lead to novel molecular scaffolds. nih.govacs.org The development of catalytic methods for nih.govnih.gov O-to-C rearrangement, for example, has been shown to provide rapid access to diverse bridged bicyclic systems. nih.gov
The table below summarizes potential catalytic approaches and their expected outcomes for the 2-oxabicyclo[2.1.1]hexane framework.
| Catalytic Strategy | Target Transformation | Potential Outcome/Product Class | Relevant Precedent |
|---|---|---|---|
| Transition-Metal Catalysis (e.g., Rh, Ru, Pd) | Ring-Opening / Cyclization | Functionalized Cyclobutanes, Dihydronaphthofurans | Rh- and Ru-catalyzed reactions of strained bicyclic alkenes. nih.gov |
| Gold (Au) / Lewis Acid Relay Catalysis | Cycloaddition / Rearrangement | Complex polycyclic and spirocyclic ethers. | Synthesis of oxa-spiro-bicyclo[2.1.1]hexanes. acs.org |
| Photocatalysis / Cobalt (Co) Catalysis | [2π + 2σ] Cycloaddition | Direct construction of the 2-oxabicyclo[2.1.1]hexane core. | Cobalt-enhanced photocatalytic synthesis from bicyclobutanes. rsc.org |
| Organocatalysis (Chiral Acids/Bases) | Asymmetric Cycloaddition | Enantiomerically enriched 2-oxabicyclo[2.1.1]hexane derivatives. | Asymmetric synthesis of azabicyclo[2.1.1]hexanes. nih.gov |
Integration into Advanced Materials Science and Chemical Biology Research Programs
Beyond its role as a synthetic intermediate, the this compound scaffold possesses properties that make it an attractive candidate for incorporation into advanced materials and as a tool for chemical biology.
Advanced Materials Science: The rigid, three-dimensional structure of the bicyclic core can impart unique properties to polymers and other materials. The bromomethyl group serves as a convenient handle for polymerization or for grafting the scaffold onto surfaces.
Polymer Chemistry: Incorporation of the 2-oxabicyclo[2.1.1]hexane motif into polymer backbones could lead to materials with enhanced thermal stability, rigidity, and specific optical properties. The strained ring system could also be designed to depolymerize under specific stimuli, creating opportunities for developing recyclable or degradable polymers.
Nanotechnology: The defined geometry of the scaffold makes it a candidate for creating structured nanomaterials and metal-organic frameworks (MOFs). Its ability to form stable complexes could be useful in developing new electronic or photonic materials.
Chemical Biology: A significant emerging application for the 2-oxabicyclo[2.1.1]hexane core is its use as a bioisostere—a structural mimic of another chemical group. It has been validated as a saturated, non-aromatic replacement for ortho- and meta-substituted benzene (B151609) rings. nih.govenamine.netresearchgate.netresearchgate.net This "escape from flatland" strategy is highly valued in medicinal chemistry for improving the physicochemical properties of drug candidates.
Replacing a planar benzene ring with a three-dimensional scaffold like 2-oxabicyclo[2.1.1]hexane can lead to several benefits, as detailed in the comparative table below.
| Property | Substituted Benzene | 2-Oxabicyclo[2.1.1]hexane Bioisostere | Rationale / Advantage |
|---|---|---|---|
| Lipophilicity (LogP) | Higher | Generally Lower | Improved aqueous solubility and pharmacokinetic profile. nih.gov |
| Aqueous Solubility | Lower | Generally Higher | The presence of the ether oxygen and reduced lipophilicity enhance solubility. enamine.netnih.gov |
| Metabolic Stability | Susceptible to oxidation (e.g., by P450 enzymes) | More Resistant to Oxidative Metabolism | Lack of aromatic C-H bonds prevents common metabolic pathways. enamine.net |
| Molecular Geometry | Planar (2D) | Three-Dimensional (3D) | Provides novel vector orientations for substituents, enabling better exploration of protein binding pockets. |
Future research in this area will involve the synthesis of this compound-containing analogues of known drugs and agrochemicals to systematically evaluate its impact on biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govenamine.net Its integration into chemical probes and labeled compounds will also aid in understanding complex biological systems.
Q & A
Basic: What are the primary synthetic routes for 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane, and how do they differ in efficiency?
The compound is synthesized via iodocyclization of preorganized substrates, yielding disubstituted derivatives with exit vectors for medicinal chemistry applications . Alternative methods include visible-light-induced [2π+2σ] cycloadditions using benzoylformate esters and bicyclo[1.1.0]butanes, which enable polysubstitution in a single step . Early approaches involved photocycloaddition of ethyl 3-(2-propenyloxy)propenoate, though this method has lower scalability . Efficiency varies: iodocyclization offers high regioselectivity, while photocycloaddition requires stringent UV conditions.
Basic: How is structural characterization of this compound performed?
1H/13C NMR and HRMS are critical. For example, 4-((Benzyloxy)methyl)-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane (a derivative) shows distinct NMR signals: δ 1.76–1.69 ppm (m, 4H, bridgehead CH2) and 85.69 ppm (C-O bridge) . HRMS confirms molecular ion peaks (e.g., [C14H17BrO2+Na]+ at m/z 319.0305) . X-ray crystallography validates the bicyclic scaffold’s geometry, confirming bioisosteric mimicry of benzene .
Basic: How are 2-oxabicyclo[2.1.1]hexanes validated as bioisosteres of ortho/meta-benzenes?
Validation involves structural alignment (crystallography) and biological assays . For example, replacing benzene in drugs like Sonidegib with 2-oxabicyclo[2.1.1]hexane retained target binding while improving solubility . Lipophilicity (log D) and metabolic stability are compared: bicyclohexane reduces cLog P by 0.7–1.2 units but inconsistently affects log D . Discrepancies in meta-substitution mimicry (initially unvalidated ) highlight the need for case-by-case validation.
Advanced: How can synthesis of polysubstituted derivatives be optimized for sp3-rich chemical space?
Visible-light energy-transfer catalysis enables access to polysubstituted scaffolds via triplet excited states, allowing aryl migration to the C2 position . Downstream functionalization (e.g., ester hydrolysis or amidation) is facilitated by the retained ester group. Scalability is demonstrated in gram-scale syntheses (68–69% yields) . Computational modeling (e.g., ΔG‡ analysis) optimizes reaction conditions to minimize side products .
Advanced: How does bicyclo[2.1.1]hexane substitution impact physicochemical properties in lead optimization?
Replacing benzene with bicyclohexane decreases lipophilicity (ΔcLog P = -0.7 to -1.2) but variably affects water solubility (e.g., +20% in conivaptan analogs) . Metabolic stability is context-dependent: cytochrome P450 interactions may reduce clearance in some scaffolds but increase it in others due to altered steric shielding . Use experimental log D (shake-flask method) and MDCK permeability assays to resolve discrepancies.
Advanced: How to resolve contradictions in metabolic stability data for bicyclohexane-containing compounds?
Contradictions arise from differences in enzyme-substrate interactions and substituent positioning . For example, boscalid analogs show improved stability, while fluxapyroxad analogs degrade faster . Mitigation strategies:
- Perform in vitro microsomal assays with human liver S9 fractions.
- Use docking simulations to predict CYP binding modes.
- Introduce electron-withdrawing groups to block oxidation sites .
Advanced: What computational tools predict the bioisosteric compatibility of bicyclo[2.1.1]hexanes?
Molecular dynamics (MD) and enhanced sampling techniques (e.g., metadynamics) simulate conformational equilibria and binding affinities . Crystallographic data (e.g., RMSD < 0.5 Å for meta-benzene mimics) validate force field parameters . Density functional theory (DFT) calculates strain energy (~20 kcal/mol for bicyclohexane), informing synthetic feasibility .
Advanced: How to enhance water solubility while retaining target affinity in bicyclohexane derivatives?
Strategies include:
- Introducing polar exit vectors (e.g., -OH, -NH2) during iodocyclization .
- Using prodrug approaches (e.g., ester-to-acid conversion) .
- Balancing log D via fluorinated substituents (e.g., -CF3 reduces cLog P by 1.5 units) .
Advanced: How to address failed bioisosteric validation (e.g., meta-benzene mimicry)?
Re-evaluate substituent geometry and electronic profiles . For instance, initial failures in meta-mimicry were resolved by synthesizing 1,4-disubstituted bicyclohexanes, which better matched benzene’s dipole moments . Use SAR studies to correlate substituent position with activity (e.g., Sonidegib analogs ).
Future Directions: What understudied applications exist for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
